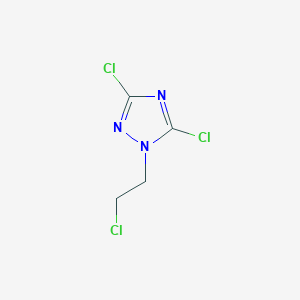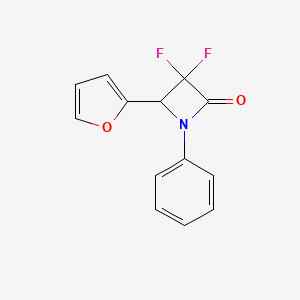![molecular formula C8H11N5O B2542774 2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 2059965-25-0](/img/structure/B2542774.png)
2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, also known as DMAPT, is a small molecule inhibitor that has shown promising results in preclinical studies for its potential use in cancer therapy. It is a selective inhibitor of the NF-κB pathway, which is a critical signaling pathway involved in cancer cell survival, proliferation, and metastasis.
Mécanisme D'action
2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one selectively inhibits the NF-κB pathway by targeting the upstream kinase IKKβ. This leads to the inhibition of NF-κB transcriptional activity, which is critical for cancer cell survival, proliferation, and metastasis. 2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has been shown to have minimal toxicity in normal cells and tissues. In cancer cells, 2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation. 2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has also been shown to inhibit tumor growth and metastasis in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is its selectivity for the NF-κB pathway, which makes it a promising candidate for cancer therapy. Another advantage is its low toxicity in normal cells and tissues. However, one limitation of 2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one research. One direction is to optimize the synthesis method to improve the solubility and bioavailability of 2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one. Another direction is to investigate the potential use of 2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one in combination with other cancer therapies, such as chemotherapy and radiation. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one in vivo. Finally, clinical trials are needed to determine the potential use of 2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one in cancer therapy.
Méthodes De Synthèse
2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be synthesized using a two-step process. The first step involves the reaction of 5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one with dimethylformamide dimethyl acetal to form 2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one dimethyl acetal. The second step involves the hydrolysis of the dimethyl acetal using hydrochloric acid to yield 2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one.
Applications De Recherche Scientifique
2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the NF-κB pathway in various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. In preclinical studies, 2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has been shown to inhibit tumor growth and metastasis, sensitize cancer cells to chemotherapy and radiation, and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-5-4-6(14)13-7(9-5)10-8(11-13)12(2)3/h4H,1-3H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAHIMZZRCECED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2542691.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2542692.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2542696.png)

![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2542702.png)
![3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2542703.png)
![2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2542704.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2542705.png)



![2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B2542714.png)